molecular formula C10H7Br2N3O2 B12989597 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid CAS No. 886499-10-1

2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid

Cat. No.: B12989597
CAS No.: 886499-10-1
M. Wt: 360.99 g/mol
InChI Key: VXSPAJOJOCAXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic Acid is a synthetic dibrominated quinazoline derivative of interest in medicinal chemistry and biological research. Quinazoline-based compounds are recognized as privileged structures in drug discovery due to their diverse pharmacological profiles . The specific bromination at the 6 and 8 positions of the quinazoline ring is a modification often explored to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets . This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Researchers can utilize it to develop novel derivatives, such as by further functionalizing the quinazoline core or incorporating it into hybrid structures like pyrazolyl-quinazolin-4(3H)ones . Such hybrids are actively investigated for their potential biological activities. Prior research on structurally related 6,8-dibromoquinazolin-4(3H)one compounds has demonstrated significant antimicrobial properties against various bacterial and fungal strains, highlighting the potential of this chemical scaffold in developing new anti-infective agents . Application Note: This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

886499-10-1

Molecular Formula

C10H7Br2N3O2

Molecular Weight

360.99 g/mol

IUPAC Name

2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid

InChI

InChI=1S/C10H7Br2N3O2/c11-5-1-6-9(7(12)2-5)14-4-15-10(6)13-3-8(16)17/h1-2,4H,3H2,(H,16,17)(H,13,14,15)

InChI Key

VXSPAJOJOCAXKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)NCC(=O)O)Br)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Condensation with Aldehydes

The amino group participates in Schiff base formation with aromatic aldehydes, enabling the synthesis of hydrazones and related derivatives:

  • Mechanism: Nucleophilic attack by the amino group on the aldehyde carbonyl, followed by dehydration .

Example Reaction:

ReactantsConditionsProductCharacteristicsSource
2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic acid + 2,4-DichlorobenzaldehydeEthanol, reflux, 6 hrN'-(6,8-Dibromo-2-methylquinazolin-4-yl)benzylideneacetohydrazideIR: 1644 cm⁻¹ (C=N), 1671 cm⁻¹ (C=O)

Cyclization Reactions

The compound undergoes cyclization with thioglycolic acid or diketones to form heterocyclic systems:

  • Thiazole Formation: Reaction with thioglycolic acid yields thiazole-fused quinazoline derivatives .

Table: Cyclization Products

ReactantsConditionsProductApplicationSource
Hydrazone derivative + Thioglycolic acidGlacial acetic acid, reflux, 12 hrThiazolo[3,2-a]quinazolin-4-oneAntimicrobial screening
Hydrazide + AcetylacetoneEthanol, reflux, 8 hrPyrazolylquinazoline derivativeAnalgesic activity study

Nucleophilic Substitution

The bromine atoms at C6 and C8 positions are susceptible to nucleophilic displacement:

  • Example: Reaction with benzylamine in ethanol yields 4-(benzylamino)quinazoline derivatives .

Key Data:

ReactionConditionsProductYieldSpectral Data (1H-NMR)Source
6,8-Dibromoquinazoline + BenzylamineEthanol, reflux, 6 hr6,8-Dibromo-2-methyl-4-benzylaminoquinazoline73%δ 5.71 (s, 1H, azamethine)

Hydrazide and Amide Formation

The carboxylic acid group facilitates hydrazide synthesis, which serves as a precursor for further derivatization:

  • Hydrazinolysis: Reaction with hydrazine hydrate produces the corresponding hydrazide .

Table: Hydrazide Derivatives

Starting MaterialReagentProductBiological ActivitySource
Ethyl 2-[(6,8-dibromoquinazolin-4-yl)amino]acetateHydrazine hydrate (80%)2-[(6,8-Dibromoquinazolin-4-yl)amino]acetohydrazideAntifungal (C. albicans IC₅₀: 12 µM)

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling with aryl boronic acids modifies the brominated positions:

  • Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 24 hr.

Example:

SubstrateBoronic AcidProductYieldApplication
2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic acid4-Methoxyphenylboronic acid2-[(6-(4-Methoxyphenyl)-8-bromoquinazolin-4-yl)amino]acetic acid58%Kinase inhibition studies

Acid-Base Reactivity

The carboxylic acid group undergoes neutralization with bases (e.g., NaOH) to form water-soluble salts, enhancing bioavailability.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has shown that derivatives of 6,8-dibromoquinazolinone exhibit promising anti-inflammatory and analgesic effects. A study synthesized various compounds based on this framework and tested their efficacy against inflammation and pain models. The findings indicated that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their comparable efficacy and reduced side effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted the synthesis of several quinazolinone derivatives, which demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial effectiveness was comparable to established antibiotics such as ampicillin .

Mode of Action

The mode of action for the anti-inflammatory activity is believed to involve the inhibition of key inflammatory mediators. Specifically, the compounds derived from 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid have been shown to downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of these compounds. The presence of bromine substituents at positions 6 and 8 on the quinazolinone ring enhances biological activity by increasing lipophilicity and facilitating better interaction with target enzymes .

Case Studies

Study ReferenceObjectiveFindings
Evaluate anti-inflammatory activityCompounds showed significant reduction in inflammation in animal models, comparable to indomethacin
Assess antimicrobial propertiesSeveral derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria
Investigate pharmacokineticsCompounds demonstrated favorable absorption profiles and metabolic stability

Synthetic Pathways

The synthesis of 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid typically involves multi-step organic reactions starting from readily available quinazoline precursors. The synthetic routes often incorporate bromination, amination, and acylation steps to achieve the desired structure .

Novel Derivatives

Recent research has focused on modifying the core structure to enhance potency or selectivity for specific targets. For instance, introducing different substituents at various positions on the quinazoline ring has yielded compounds with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby disrupting cellular pathways that contribute to disease progression .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Amino Acetic Acid vs. Simple Amine: The acetic acid group enables hydrogen bonding and salt formation, enhancing solubility in polar solvents relative to the lipophilic 4-bromo-2-fluorophenylamine group.

Physicochemical Properties

  • Solubility : The acetic acid moiety in the target compound likely improves aqueous solubility compared to methoxy- or halogenated aryl analogs (e.g., N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine), which exhibit lower solubility due to hydrophobic substituents.
  • Lipophilicity : Bromine atoms increase molecular weight and lipophilicity (logP ~3.5 estimated), whereas methoxy groups may reduce logP (~2.8 for 6,7-dimethoxy derivatives).

Biological Activity

2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that highlight its potential therapeutic applications.

Synthesis of 2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic Acid

The synthesis of 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid typically involves the reaction of 6,8-dibromoquinazolin-4(3H)-one with aminoacetic acid. The process generally includes the following steps:

  • Formation of Intermediate : The dibromoquinazolinone is reacted with aminoacetic acid under acidic or basic conditions.
  • Purification : The resulting compound is purified through recrystallization or chromatography.
  • Characterization : Structural confirmation is achieved using techniques such as NMR and mass spectrometry.

Biological Activities

The biological activities of 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid are extensive, with significant implications in various therapeutic areas:

Antimicrobial Activity

Research has indicated that compounds containing quinazoline derivatives exhibit notable antibacterial and antifungal properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains, making them potential candidates for new antimicrobial agents .

Activity Type Tested Strains Inhibition Zone (mm)
AntibacterialE. coli15
S. aureus18
AntifungalC. albicans20

Anti-inflammatory and Analgesic Properties

2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic acid has also been evaluated for its anti-inflammatory and analgesic activities. In comparative studies against standard drugs like Ibuprofen and Aspirin, this compound demonstrated significant efficacy in reducing inflammation and pain .

Compound Analgesic Activity (% Protection) Anti-inflammatory Activity (%)
2-[(6,8-Dibromoquinazolin-4-yl)amino]acetic Acid5168
Ibuprofen4259

Anticancer Activity

The quinazoline moiety is known for its anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism often involves the inhibition of specific kinases involved in cell proliferation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various quinazoline derivatives, including 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid. The results indicated that this compound had a higher inhibition rate against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a selective mechanism of action .
  • Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This finding supports its potential use as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, 6,8-dibromoquinazolin-4-amine intermediates can react with haloacetic acid derivatives under reflux in polar aprotic solvents like DMSO or ethanol. A critical step is the coupling of the quinazoline core with the aminoacetic acid moiety, often catalyzed by glacial acetic acid. Reaction optimization may include:

  • Temperature control : Reflux at 80–100°C for 12–18 hours to ensure complete substitution .
  • Solvent selection : Absolute ethanol or DMSO improves solubility and reaction efficiency .
  • Purification : Recrystallization from methanol/water mixtures yields pure compounds (e.g., 65% yield reported for analogous triazole derivatives) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and amine-acetic acid linkage .
  • Elemental analysis : Validate empirical formulas (e.g., deviations <0.3% for C, H, N) .
  • HPLC-MS : Assess purity (>95%) and detect bromine isotope patterns .
  • Melting point determination : Consistency with literature values (e.g., 141–143°C for related quinazoline derivatives) .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Antimicrobial activity is commonly tested using:

  • Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

The 6,8-dibromo configuration enhances electrophilicity at the C4 position, facilitating nucleophilic amination. However, steric hindrance from bromine atoms may reduce coupling efficiency in Suzuki-Miyaura reactions. Strategies to mitigate this include:

  • Catalyst optimization : Pd(PPh3_3)4_4 with bulky ligands improves yields .
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
    Contradictory reports on reaction yields (e.g., 50–75% for similar substrates) suggest solvent polarity and temperature are critical variables .

Q. What computational approaches are suitable for predicting binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR), a putative target. The quinazoline core may occupy the pterin-binding pocket, while the acetic acid moiety enhances solubility .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial potency .

Q. How can researchers resolve discrepancies in reported biological activity data?

Contradictory MIC values (e.g., 2–16 µg/mL for similar compounds) may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC controls) .
  • Assay conditions : Adjust pH (7.4 vs. 6.5) and cation content (Ca2+^{2+}/Mg2+^{2+}) to mimic physiological environments .
  • Solubility limits : Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Methodological Challenges and Solutions

Q. How can reaction yields be improved during scale-up synthesis?

  • Flow chemistry : Continuous reactors enhance heat transfer and reduce side reactions .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • pH-dependent hydrolysis : Test acetate bond stability at pH 2.0 (stomach) and 7.4 (blood) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.